molecular formula C7H10O5 B015432 (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 73991-95-4

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B015432
CAS No.: 73991-95-4
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-BYPYZUCNSA-N
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Description

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is an organic compound characterized by its unique structure, which includes a dioxolane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the acetic acid group. One common method involves the use of a ketone and an acetic acid derivative under acidic conditions to promote cyclization and formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the dioxolane ring to more oxidized forms.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the ketone to an alcohol.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

    ®-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoic acid: A similar compound with a propanoic acid group instead of acetic acid.

    2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)butanoic acid: Another analog with a butanoic acid group.

Uniqueness: (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is unique due to its specific stereochemistry and the presence of both the dioxolane ring and acetic acid moiety. This combination of features allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73991-95-4
Record name (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Marketed DL-malic acid (with the 4 reference on the above schema) is protected in the dioxolane form in toluene reflux, in the presence of 2,2-dimethoxypropane. The reaction is quantitative. The obtained product (with the 5 reference in the above schema) is directly engaged in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 3
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 4
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 5
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 6
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

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